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molecular formula C15H15NO4S B5845974 METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No. B5845974
M. Wt: 305.4 g/mol
InChI Key: KMRBJGTWVOAUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

The title compound was prepared from 2-(4-methoxyphenyl)acetic acid (3.18 g, 19.2 mmol) and methyl 3-aminothiophene-2-carboxylate (3.02 g, 19.2 mmol) according to protocol B. Retention time (min)=2.143, method [1], MS(ESI) 306.1 (M+H).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=O)=[CH:5][CH:4]=1.[NH2:13][C:14]1[CH:18]=[CH:17][S:16][C:15]=1[C:19]([O:21][CH3:22])=[O:20]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([NH:13][C:14]2[CH:18]=[CH:17][S:16][C:15]=2[C:19]([O:21][CH3:22])=[O:20])=[O:12])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.18 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
Quantity
3.02 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)NC1=C(SC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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